2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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Overview
Description
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound that features a boronic ester group Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of a boronic acid derivative with an appropriate amide precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amide group can participate in hydrogen bonding, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide apart from similar compounds is its unique combination of a boronic ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C16H24BNO3 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H24BNO3/c1-14(2,13(18)19)11-8-7-9-12(10-11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H2,18,19) |
InChI Key |
SGCNEEWVAZOBSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)N |
Origin of Product |
United States |
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